molecular formula C4H8Cl2 B1583581 2,2-Dichlorobutane CAS No. 4279-22-5

2,2-Dichlorobutane

Cat. No.: B1583581
CAS No.: 4279-22-5
M. Wt: 127.01 g/mol
InChI Key: BSRTYNDWQXVCKR-UHFFFAOYSA-N
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Description

2,2-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a halogenated hydrocarbon, specifically a dichlorinated derivative of butane. This compound is characterized by the presence of two chlorine atoms attached to the second carbon atom in the butane chain. It is a colorless liquid at room temperature and has a distinct chemical structure that makes it useful in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichlorobutane can be synthesized through several methods:

    Addition of Hydrogen Chloride to Butyne-2: This method involves the non-catalytic addition of hydrogen chloride gas to butyne-2 under elevated pressure and controlled temperature conditions. The reaction is carried out in an autoclave, where butyne-2 is introduced, and an excess of hydrogen chloride gas is forced into the autoclave.

    Reaction of Methylethylketone with Phosphorus Pentachloride: This method involves the reaction of methylethylketone with phosphorus pentachloride to produce this compound.

Industrial Production Methods:

    Chlorination of Butane or Butene: Industrially, this compound can be produced by the chlorination of butane or butene. This process involves the reaction of chlorine with butane or butene in the presence of light or a catalyst.

Chemical Reactions Analysis

2,2-Dichlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-dichlorobutane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. The chlorine atoms are electron-withdrawing groups, making the carbon atoms they are attached to more electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. In substitution reactions, nucleophiles attack the electrophilic carbon, displacing the chlorine atoms. In elimination reactions, bases abstract a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of hydrogen chloride .

Comparison with Similar Compounds

2,2-Dichlorobutane can be compared with other similar compounds, such as:

    1,2-Dichlorobutane: This compound has chlorine atoms attached to the first and second carbon atoms.

    2,3-Dichlorobutane: This compound has chlorine atoms attached to the second and third carbon atoms.

    1,1-Dichlorobutane: This compound has both chlorine atoms attached to the first carbon atom.

Uniqueness of this compound: The unique positioning of the chlorine atoms on the second carbon atom in this compound imparts specific chemical reactivity and physical properties that make it valuable in various chemical processes and industrial applications .

Properties

IUPAC Name

2,2-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRTYNDWQXVCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063391
Record name Butane, 2,2-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4279-22-5
Record name 2,2-Dichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4279-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,2-dichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2-dichloro-
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Record name Butane, 2,2-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichlorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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